![molecular formula C7H15ClN2O B1435667 (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1215264-39-3](/img/structure/B1435667.png)
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
Overview
Description
“(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride” is an organic compound with the molecular formula C6H13ClN2O . Its average mass is 164.633 Da .
Synthesis Analysis
The synthesis of derivatives of this compound can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.63 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Based on the information available, here is a general overview of potential applications for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride in various scientific research fields:
Analytical Chemistry
This compound may be used in analytical chemistry techniques such as NMR (Nuclear Magnetic Resonance) , HPLC (High-Performance Liquid Chromatography) , LC-MS (Liquid Chromatography-Mass Spectrometry) , and UPLC (Ultra Performance Liquid Chromatography) to study its properties or as a reference material in the analysis of complex mixtures .
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPRWZNOJJPSLX-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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